N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is a synthetic benzamide derivative characterized by a pyridazine core substituted with a methanesulfonyl group at the 6-position and a phenyl ring bearing 2,6-dimethoxybenzamide at the 3-position. The methanesulfonyl group may enhance solubility and bioavailability, while the dimethoxybenzamide moiety is a common pharmacophore in herbicides and enzyme inhibitors .
Pyridazine derivatives are known for their diverse biological activities, including herbicidal and antifungal properties. The substitution pattern in this compound—specifically the methanesulfonyl group—distinguishes it from other benzamide-based herbicides like isoxaben, which contains an isoxazole ring instead of pyridazine .
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-16-8-5-9-17(28-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(23-22-15)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRABHHJJCTIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves multiple steps, typically starting with the preparation of the pyridazine core. One common method involves the reaction of 2,4-dichloropyrimidine with various amines under controlled conditions . The reaction conditions often include a mixture of solvents such as H2O and MeOH, and the temperature is maintained between 25 and 30°C for optimal yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using reagents like sodium hydride.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methanesulfonyl group plays a crucial role in its binding affinity and specificity . It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound shares structural similarities with several benzamide-class herbicides and enzyme inhibitors. Below is a detailed comparison:
*CBI: Cellulose Biosynthesis Inhibitor
Key Differences and Implications
Core Heterocycle: The pyridazine core in the target compound may confer distinct electronic and steric properties compared to isoxaben’s isoxazole ring. Isoxaben’s isoxazole ring is associated with high soil persistence and selectivity for dicot weeds, whereas the pyridazine derivative’s efficacy in monocots (e.g., maize, sorghum) remains untested .
Substituent Effects :
- The methanesulfonyl group in the target compound may improve water solubility compared to isoxaben’s hydrophobic 1-ethyl-1-methylpropyl substituent. This could influence absorption and translocation in plants .
- Isoxaben’s 1-ethyl-1-methylpropyl group contributes to its soil residual activity, a feature critical for pre-emergent herbicides .
Safety and Regulatory Status: Isoxaben is EPA-approved with established tolerances for residues in crops (e.g., 0.05 ppm in strawberries) . No regulatory data exists for the pyridazine analog, necessitating further toxicological studies.
Synthetic Complexity :
- The pyridazine derivative’s synthesis likely involves multi-step reactions (e.g., Suzuki coupling for the pyridazine-phenyl linkage), whereas isoxaben is produced via simpler isoxazole ring formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
